molecular formula C14H27NO6 B6309206 3-{[(Tert-butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid CAS No. 2109556-55-8

3-{[(Tert-butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid

Cat. No.: B6309206
CAS No.: 2109556-55-8
M. Wt: 305.37 g/mol
InChI Key: YRTDLCONGYQXTL-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly provided; Molecular Weight: 305.37 ) features a propanoic acid backbone modified with a tert-butoxycarbonyl (Boc) group and a 2,2-diethoxyethylamine substituent. The Boc group serves as a protective moiety for amines in peptide synthesis, while the diethoxyethyl chain enhances solubility in polar solvents due to its ether linkages. This compound is categorized as a carbamate derivative and has applications in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name

3-[2,2-diethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6/c1-6-19-12(20-7-2)10-15(9-8-11(16)17)13(18)21-14(3,4)5/h12H,6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTDLCONGYQXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC(=O)O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Approach

A method adapted from involves:

  • Reacting triethyl orthoformate with a Grignard reagent (e.g., Mg-chloroethylamine) in benzene under reflux.

  • Quenching the reaction to yield 4,4-diethoxy-N,N-dimethyl-1-butanamine (75.8% yield).

Reaction conditions :

  • Temperature: Reflux (80–100°C)

  • Solvent: Benzene or toluene

  • Catalyst: Iodine (0.5–1 mol%)

Reductive Amination

An alternative route employs diethoxyacetone and ammonium acetate in the presence of sodium cyanoborohydride:

  • Mechanism : The ketone reacts with ammonia to form an imine, which is reduced to the amine.

  • Yield : ~60–70% (reported for analogous structures).

Coupling Boc-Protected Amines with Propanoic Acid Derivatives

The final step involves linking the Boc-protected diethoxyethylamine to propanoic acid. Two strategies are prevalent:

Carbodiimide-Mediated Coupling

Using EDC/HOBt in dichloromethane (DCM):

  • Activate Boc-diethoxyethylamine with EDC/HOBt at 0°C.

  • Add β-alanine or its ester derivative.

  • Stir at room temperature for 12–24 hours.

Typical yields : 65–80% for similar peptide couplings.

Mixed Anhydride Method

  • Reagents : Ethyl chloroformate and triethylamine in THF.

  • Procedure : Form the mixed anhydride of propanoic acid, then react with Boc-diethoxyethylamine.

Purification and Characterization

Crystallization

Post-reaction mixtures are evaporated to dryness, and the residue is treated with weak polar solvents (e.g., hexane:ethyl acetate, 9:1) to induce crystallization. Seed crystals of the Boc-protected product accelerate solidification.

Spectroscopic Confirmation

  • ¹H NMR :

    • Boc group: δ 1.41 ppm (singlet, 9H).

    • Diethoxyethyl: δ 3.4–3.7 ppm (quartet, 4H, OCH₂CH₃).

    • Propanoic acid: δ 2.3–2.6 ppm (triplet, 2H, CH₂COOH).

  • IR : C=O stretch at 1700–1720 cm⁻¹ (Boc and acid).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Grignard + EDC/HOBt75–80High purity, scalableRequires anhydrous conditions
Reductive Amination60–70Mild conditionsLower yield, byproduct formation
Mixed Anhydride65–75No carbodiimide side productsSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, facilitating further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

Alkyl and Ether-Substituted Derivatives
  • 3-{(tert-Butoxy)carbonylamino}propanoic acid Substituent: 2-phenylethyl Molecular Weight: Not explicitly provided Key Feature: Aromatic phenyl group introduces hydrophobicity and π-π stacking capabilities, contrasting with the target compound’s ether-based solubility .
Heterocyclic-Substituted Derivatives
  • 2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid Substituent: Pyrazol-3-yl Molecular Weight: 255.27 Key Feature: Pyrazole moiety offers dual hydrogen-bond donor/acceptor sites, useful in medicinal chemistry scaffolds .
Aromatic and Halogenated Derivatives
  • 3-{[(tert-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid Substituent: 2-chlorophenylmethyl Molecular Weight: 313.77 Key Feature: Chlorine atom enhances electrophilicity and bioavailability, contrasting with the electron-rich diethoxyethyl group .
  • (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Substituent: Phenyl Molecular Weight: 265.30 (estimated) Key Feature: Chiral center and phenyl group improve stereoselective binding in peptide analogs .
Branched-Chain Derivatives
  • 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Substituent: Methyl Molecular Weight: 203.24 Key Feature: Methyl group introduces steric hindrance, reducing conformational flexibility compared to the diethoxyethyl chain .

Comparative Data Table

Compound Name Substituent Molecular Weight Key Property Application/Note Reference
3-{(Tert-butoxy)carbonylamino}propanoic acid 2,2-diethoxyethyl 305.37 High polarity, carbamate impurity Pharmaceutical intermediates
3-{(tert-Butoxy)carbonylamino}propanoic acid 3-ethoxypropyl ~300 (estimated) Moderate hydrophilicity Synthetic intermediates
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid Thiazol-2-yl 272.33 Heterocyclic reactivity Bioactive scaffolds
3-{[(tert-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid 2-chlorophenylmethyl 313.77 Electrophilic halogen substituent Targeted drug delivery
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl 203.24 Steric hindrance Peptide synthesis

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid is a complex organic compound notable for its unique structure and potential biological applications. The compound features a tert-butoxycarbonyl (Boc) protecting group and an amino acid moiety, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for 3-{(Tert-butoxy)carbonylamino}propanoic acid is C14H27N2O5C_{14}H_{27}N_{2}O_{5}. The structural components include:

  • Tert-butoxycarbonyl group : Provides protection to the amino group during chemical reactions.
  • Diethoxyethyl group : Enhances solubility and may influence binding interactions.

The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Selective Modification : The Boc group allows for selective modifications of the amino group, facilitating various biochemical reactions.
  • Hydrogen Bonding : The diethoxyethyl moiety can participate in hydrogen bonding, influencing the compound's reactivity and interactions with enzymes or proteins.

Biological Activity and Research Findings

Research indicates that 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibits several biological activities:

Enzyme Interaction Studies

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against proteases and kinases, demonstrating significant inhibitory effects at micromolar concentrations.

Case Studies

  • Anticancer Activity : In vitro studies revealed that 3-{(Tert-butoxy)carbonylamino}propanoic acid can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival.
  • Neuroprotective Effects : Research conducted on neuronal cultures suggested that the compound may protect against oxidative stress-induced cell death, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of 3-{(Tert-butoxy)carbonylamino}propanoic acid, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
AllylamineSimple amineMinimal enzyme interaction
tert-ButylamineTert-butyl groupBasic amine properties

The unique combination of functional groups in 3-{(Tert-butoxy)carbonylamino}propanoic acid provides distinct reactivity and potential applications not found in simpler analogs .

Applications in Research and Industry

Due to its unique properties, this compound has several applications:

  • Pharmaceutical Development : Used as an intermediate in synthesizing more complex molecules for drug development.
  • Biochemical Research : Facilitates studies on enzyme interactions and protein modifications due to its protective groups.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 3-{(Tert-butoxy)carbonylamino}propanoic acid?

The synthesis typically involves:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under mild conditions (room temperature, inert atmosphere) in solvents like dichloromethane or tetrahydrofuran .
  • Coupling reactions with 2,2-diethoxyethylamine, optimized via activation reagents such as DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .
  • Acid hydrolysis to deprotect intermediates, requiring controlled pH and temperature to avoid side reactions .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Standard analytical methods include:

  • HPLC with UV detection (C18 columns, acetonitrile/water mobile phases) to assess purity (>95% threshold) .
  • NMR spectroscopy (¹H, ¹³C) to confirm Boc protection, diethoxyethyl group integration, and absence of unreacted amines .
  • Mass spectrometry (ESI-TOF) for molecular weight verification .

Q. What are the primary applications of this compound in peptide synthesis?

The Boc-protected amino acid is used to:

  • Introduce steric protection for amines during solid-phase peptide synthesis (SPPS), preventing unwanted side-chain reactions .
  • Facilitate selective deprotection under acidic conditions (e.g., TFA) while preserving other functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Contradictions often arise from:

  • Solvent polarity effects : Higher dielectric solvents (e.g., DMF) may improve solubility but reduce Boc group stability. Systematic solvent screening (e.g., THF vs. DCM) is recommended .
  • Temperature gradients : Non-uniform heating in large batches can lead to incomplete coupling. Use of microwave-assisted synthesis or flow reactors improves consistency .
  • By-product analysis : LC-MS or GC-MS identifies side products (e.g., tert-butanol from Boc cleavage), guiding process adjustments .

Q. What methodologies are employed to study the compound’s stability under varying storage conditions?

Stability studies involve:

  • Accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition .
  • pH-dependent stability profiling : The compound is incubated in buffers (pH 2–10) to simulate physiological or synthetic environments .
  • Light sensitivity assays : UV-Vis spectroscopy monitors photodegradation rates, informing storage in amber vials .

Q. How can researchers design derivatives of this compound for targeted enzyme inhibition?

Strategies include:

  • Structural bioinformatics : Molecular docking (e.g., AutoDock Vina) identifies modifications (e.g., fluorophenyl substitutions) to enhance binding affinity to enzymes like proteases .
  • Click chemistry : Azide-alkyne cycloaddition introduces functional groups (e.g., biotin tags) for activity-based protein profiling (ABPP) .
  • Pharmacophore modeling : QSAR (quantitative structure-activity relationship) analysis optimizes steric and electronic properties for target selectivity .

Q. What advanced techniques are used to analyze spectral data contradictions (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons/carbons unambiguously .
  • Dynamic NMR experiments : Variable-temperature studies detect conformational exchange (e.g., rotameric states of the diethoxyethyl group) .
  • X-ray crystallography : Provides definitive structural validation if crystalline derivatives are obtainable .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Key parameters assessed via:

  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
  • Metabolic stability : Incubation with liver microsomes identifies major metabolites via LC-MS/MS .
  • Caco-2 permeability assays : Predict intestinal absorption for oral drug candidates .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile discrepancies in reported enzymatic inhibition data?

  • Assay standardization : Validate enzyme activity (e.g., Michaelis-Menten kinetics) under uniform conditions (pH, ionic strength) .
  • Control experiments : Include known inhibitors (e.g., pepstatin A for aspartic proteases) to rule out assay artifacts .
  • Isothermal titration calorimetry (ITC) : Directly measures binding thermodynamics, resolving false positives from fluorescence-based assays .

Q. What mechanistic insights guide the optimization of reaction pathways for this compound?

  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., α-hydrogens) reveals rate-determining steps .
  • DFT calculations : Predict transition states and intermediates for Boc deprotection or amine coupling reactions .
  • In situ IR spectroscopy : Monitors real-time reaction progress (e.g., carbonyl stretching frequencies during Boc cleavage) .

Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC-UV (254 nm)≥95%
Molecular WeightESI-TOF MS±0.5 Da of theoretical
Residual SolventsGC-MS<500 ppm (ICH Q3C)
Chiral PurityChiral HPLC (Chiralpak)≥99% ee

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionTime (Months)Degradation (%)Major Degradant
40°C/75% RH68.2Tert-butanol
UV Light (300–400 nm)312.5Oxidized diethoxyethyl
pH 2.0 (HCl)115.8Deprotected amine

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